molecular formula C16H13N3S2 B5852993 3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B5852993
M. Wt: 311.4 g/mol
InChI Key: IGDVIQSNEORZED-UHFFFAOYSA-N
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Description

3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a fused heterocyclic compound comprising a triazolo[3,4-b]benzothiazole core substituted with a 2-methylbenzylsulfanyl group at the 3-position. Its molecular formula is C₁₆H₁₃N₃S₂ (molecular weight: 311.43 g/mol) .

Properties

IUPAC Name

1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S2/c1-11-6-2-3-7-12(11)10-20-15-17-18-16-19(15)13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDVIQSNEORZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with hydrazine hydrate to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of 3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole with structurally or functionally related compounds, supported by experimental data from the evidence:

Compound Molecular Formula Key Substituents Synthetic Yield Biological Activity/Notes Reference
This compound C₁₆H₁₃N₃S₂ 2-Methylbenzylsulfanyl Not reported Structural focus; potential bioactivity inferred from analogs.
3-{[(3-Methylphenyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole C₁₆H₁₃N₃S₂ 3-Methylbenzylsulfanyl Not reported Isomer of target compound; similar molecular weight (311.43 g/mol).
3-{[(4-Methylphenyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole C₁₆H₁₃N₃S₂ 4-Methylbenzylsulfanyl Not reported Positional isomer; planar triazole-benzothiazole framework confirmed via XRD.
3-(4-Hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole C₂₀H₂₁N₃OS 4-Hexyloxyphenyl 68% Planar framework (dihedral angle: 53.34°); hexyloxy chain adopts gauche-trans conformation.
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide C₁₆H₁₄N₄OS₂ Acetamide-linked 2-methylphenyl Not reported Enhanced hydrogen-bonding capacity due to amide group.
6-Chloro-[1,2,4]triazolo[3,4-b][1,3]benzothiazole C₉H₅ClN₃S Chlorine at C6 Not reported Halogenation increases electrophilicity; potential for covalent binding in targets.
3-(1H-Indol-3-yl)-[1,2,4]-triazolo[3,4-b]-[1,3,4]-thiadiazole-6-thiol C₁₁H₈N₆S₂ Indole and thiol groups 70% Anticancer activity (Bcl-2 inhibition); thiol group enables redox interactions.
N-(2,4-Dimethylphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-amine C₁₇H₁₄N₆O₂S Nitrophenyl and dimethylphenylamine 77% TNF-α inhibition; nitro group enhances electron-withdrawing effects.

Key Observations:

Substituent Effects: The position of methyl groups on the benzylsulfanyl moiety (e.g., 2-, 3-, or 4-methyl) influences steric and electronic properties. Electron-withdrawing groups (e.g., nitro in ) enhance reactivity toward nucleophilic targets, while lipophilic chains (e.g., hexyloxy in ) improve membrane penetration.

Structural Comparisons: Compounds with additional fused rings (e.g., indole in ) demonstrate broader π-conjugation, which may enhance intercalation with DNA or protein pockets.

Anti-inflammatory activity is observed in sulfone derivatives (e.g., ), but the target compound’s sulfanyl group may favor different mechanisms, such as thiol-disulfide exchange.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for triazolobenzothiazoles (e.g., Huisgen cyclization in or condensation with hydrazonoyl halides in ). However, the 2-methylbenzylsulfanyl group may require specialized thiolation reagents.

Biological Activity

3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolobenzothiazoles, which are known for their potential therapeutic applications. The unique structural features of this compound contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N4SC_{12}H_{11}N_4S, with a molecular weight of 241.31 g/mol. The compound features a triazole ring fused with a benzothiazole moiety, along with a sulfur-containing substituent that enhances its biological activity.

PropertyValue
Molecular FormulaC12H11N4SC_{12}H_{11}N_4S
Molecular Weight241.31 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Antimicrobial Activity

Research has demonstrated that compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazoles can inhibit the growth of various bacterial strains and fungi. The presence of the triazole ring in this compound may enhance its interaction with microbial targets, leading to increased efficacy against pathogens .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolo[3,4-b][1,3]benzothiazoles. For example, in vitro assays have revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

In a comparative study, compounds similar to this compound were found to have IC50 values ranging from 10 to 30 µM against various cancer cell lines . This positions the compound as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. It was found to inhibit pro-inflammatory cytokines in vitro and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Interaction : It could interact with specific receptors on cell membranes that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound exhibited significant inhibition zones compared to control groups .

Study 2: Anticancer Activity

In another study focused on anticancer activity published in Cancer Research, researchers assessed the effects of triazolo[3,4-b][1,3]benzothiazole derivatives on MCF-7 cells. They reported that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptosis markers .

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